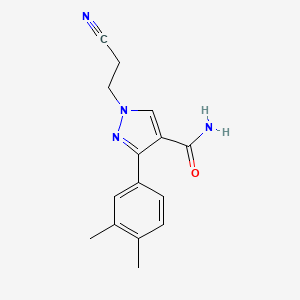![molecular formula C17H22ClNO B4979359 {2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)
{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride, commonly known as DMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. DMBA is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
DMBA works by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. In cancer, DMBA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, DMBA prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. In cancer, DMBA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This leads to the destruction of cancer cells and the prevention of tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMBA is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for the development of cancer drugs. However, one of the limitations of DMBA is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on DMBA. One area of research is the development of more effective and less toxic DMBA analogs for the treatment of cancer and other diseases. Another area of research is the investigation of the potential use of DMBA in combination with other drugs for the treatment of cancer. Additionally, research is needed to better understand the mechanism of action of DMBA and its effects on various biochemical and physiological pathways.
Méthodes De Synthèse
The synthesis of DMBA involves the reaction between 2-dimethylaminoethyl chloride and benzophenone in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain {2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride.
Applications De Recherche Scientifique
DMBA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of pharmacology, where DMBA is being investigated for its potential use as a drug for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-phenylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13(18(2)3)15-11-7-8-12-16(15)17(19)14-9-5-4-6-10-14;/h4-13,17,19H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEICIRYLLADJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylthio)-N-[2-(4-ethylphenoxy)ethyl]benzamide](/img/structure/B4979289.png)
![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)

![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4979329.png)
![3-[1'-(4-methoxyphenyl)-1,4'-bipiperidin-4-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4979334.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide](/img/structure/B4979350.png)

![N-(4-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4979373.png)

